molecular formula C8H20Cl2N2 B1379686 N,N-Dimethyl-4-azepanamine dihydrochloride CAS No. 1242240-28-3

N,N-Dimethyl-4-azepanamine dihydrochloride

Cat. No.: B1379686
CAS No.: 1242240-28-3
M. Wt: 215.16 g/mol
InChI Key: QHQSVMWUYQRAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N-Dimethyl-4-azepanamine dihydrochloride” is an organic chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The empirical formula of “this compound” is C8H20Cl2N2 . Its molecular weight is 215.16 . The SMILES string representation is Cl.Cl.CN©C1CCCNCC1 .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . Its molecular weight is 215.16 . The InChI key is QHQSVMWUYQRAFO-UHFFFAOYSA-N .

Scientific Research Applications

Immunomodulation and Autoimmune Disease Treatment

Research has demonstrated the capability of N,N-Dimethyl-4-azepanamine dihydrochloride to modulate immune responses, particularly through the induction of non-specific suppressor cells. Studies in rat models of autoimmune diseases have shown that this compound can generate suppressor cells in the spleen, lymph nodes, and bone marrow, contributing to its therapeutic activity. These suppressor cells are characterized by their resistance to radiation, non-T, non-B cell nature, partial adherence to plastic surfaces, and enrichment in a specific fraction of a Percoll density gradient. The activity of these cells was found to be increased by indomethacin, suggesting a unique mechanism of action distinct from traditional immunosuppressive agents (Badger et al., 1990).

Therapeutic Efficacy in Autoimmune Models

Further investigations have revealed the therapeutic efficacy of this compound in animal models of autoimmune diseases. For instance, its administration in adjuvant arthritic rats inhibited immune-mediated inflammation, demonstrating both prophylactic and therapeutic effects. The compound's ability to inhibit responses to various immune challenges, including skin wheal responses and the development of hindleg paralysis associated with experimental allergic encephalomyelitis, underscores its potential as a versatile therapeutic agent in autoimmune conditions (Badger et al., 1989).

Protective Effects on Joint Integrity

This compound has also been noted for its protective effects on joint integrity in adjuvant arthritic rats. Prophylactic and therapeutic administration of the compound resulted in significant inhibition of hindpaw lesions and preservation of skeletal tissue mass. Histological evaluations confirmed the attenuation of inflammatory lesions and preservation of bone and cartilaginous tissues, highlighting the compound's potential to modify disease outcomes in conditions such as rheumatoid arthritis (Badger et al., 1993).

Effects on Immune Function in Animal Models

Studies in dogs have further expanded the understanding of this compound's immunomodulatory effects. The compound was shown to induce splenic suppressor cell activity without causing generalized immunosuppression, indicating a selective modulation of the immune response. This specificity suggests a lower risk of compromising the host's immune status, making it a promising candidate for therapeutic applications in autoimmune diseases (Kaplan et al., 1993).

Safety and Hazards

The compound has a hazard classification of Acute Tox. 4 Oral . It’s important to handle it with care and follow all safety protocols.

Future Directions

As for future directions, “N,N-Dimethyl-4-azepanamine dihydrochloride” could potentially be used in the preparation of substituted sulfonyl triazoles and related heteroaryl compounds as NLRP3 inhibitors useful in treatment and prophylaxis of diseases .

Properties

IUPAC Name

N,N-dimethylazepan-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.2ClH/c1-10(2)8-4-3-6-9-7-5-8;;/h8-9H,3-7H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQSVMWUYQRAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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